![molecular formula C24H19F3N4OS2 B2914055 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223794-38-4](/img/no-structure.png)

4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

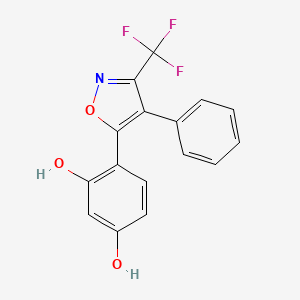

4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H19F3N4OS2 and its molecular weight is 500.56. The purity is usually 95%.

BenchChem offers high-quality 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial Activities of Thieno and Furopyrimidine Derivatives

Research has demonstrated the synthesis of new thieno and furopyrimidine derivatives showing promising antimicrobial activity. This research area explores the potential of similar compounds in developing new antimicrobial agents, indicating a direction for the application of similar chemicals in battling resistant microbial strains (Hossain & Bhuiyan, 2009).

Heterocyclic Chemistry and Medicinal Applications

Synthesis of Pyrido and Thieno[1,2,4]Triazolo[4,3-a]pyrimidin-5(4H)-ones

The preparation of new derivatives through heterocyclization processes illustrates the importance of such compounds in medicinal chemistry, particularly in the development of drugs with potential therapeutic effects (Davoodnia et al., 2008).

Adenosine Receptor Antagonists

A study on [1,2,4]Triazolo[1,5-c]pyrimidine derivatives as adenosine receptor antagonists highlights the relevance of such compounds in designing drugs targeting specific receptor subtypes, offering insights into their potential application in treating conditions mediated by adenosine receptors (Federico et al., 2018).

Advanced Synthetic Methods

Microwave-assisted Synthesis Incorporating Trifluoromethyl Group

The development of methods for the synthesis of heterocycles incorporating the trifluoromethyl moiety using microwave-assisted techniques showcases advances in synthetic chemistry, enabling more efficient production of complex molecules, potentially including the compound (Shaaban, 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the introduction of the 4-(4-ethylbenzyl) and ((3-(trifluoromethyl)benzyl)thio) groups.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "ethyl 4-bromobenzoate", "4-ethylbenzylamine", "3-(trifluoromethyl)benzyl chloride", "sodium azide", "sodium hydride", "thionyl chloride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Step 2: Conversion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to its ethyl ester using ethyl 4-bromobenzoate and sodium hydride", "Step 3: Synthesis of 4-(4-ethylbenzyl)thiophene-2-carboxylic acid by reacting the ethyl ester with 4-ethylbenzylamine using triethylamine as a base", "Step 4: Synthesis of ((3-(trifluoromethyl)benzyl)thio)acetic acid by reacting 3-(trifluoromethyl)benzyl chloride with thioacetic acid using triethylamine as a base", "Step 5: Synthesis of ((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid by reacting ((3-(trifluoromethyl)benzyl)thio)acetic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid using triethylamine as a base", "Step 6: Synthesis of 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid by reacting 4-(4-ethylbenzyl)thiophene-2-carboxylic acid with ((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid using triethylamine as a base", "Step 7: Synthesis of 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid with sodium azide, thionyl chloride, and acetic anhydride to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system, followed by reaction with 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid using triethylamine as a base" ] } | |

Número CAS |

1223794-38-4 |

Nombre del producto |

4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |

Fórmula molecular |

C24H19F3N4OS2 |

Peso molecular |

500.56 |

Nombre IUPAC |

8-[(4-ethylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

InChI |

InChI=1S/C24H19F3N4OS2/c1-2-15-6-8-16(9-7-15)13-30-21(32)20-19(10-11-33-20)31-22(30)28-29-23(31)34-14-17-4-3-5-18(12-17)24(25,26)27/h3-12H,2,13-14H2,1H3 |

Clave InChI |

JUGXPRKBUUFSPZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)C(F)(F)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2913974.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)

![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)